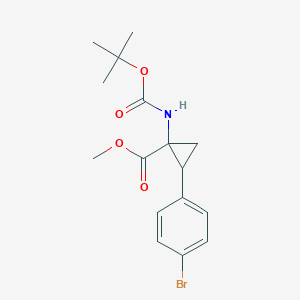

Methyl 2-(4-bromophenyl)-1-(boc-amino)cyclopropanecarboxylate

描述

属性

IUPAC Name |

methyl 2-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(20)18-16(13(19)21-4)9-12(16)10-5-7-11(17)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDXOGJHLQKSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C2=CC=C(C=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125667 | |

| Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-42-8 | |

| Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4-bromophenyl)-1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structural features, including a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

- Molecular Formula : CHBrNO

- Molecular Weight : 370.24 g/mol

- CAS Number : 1092460-42-8

The compound's cyclopropane structure contributes to its reactivity, while the bromine atom enhances its electrophilic properties. The Boc group serves as a protective moiety, facilitating further chemical modifications and potential therapeutic applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit activity against specific G-protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in various neurological functions and could be a target for treating neurological disorders such as schizophrenia and depression .

The interaction with GPCRs suggests that this compound may influence neurotransmitter signaling pathways, potentially modulating mood and cognitive functions. The unique strain of the cyclopropane ring may also contribute to its binding affinity and selectivity towards target receptors.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds can provide insights into the biological activity of this compound. The following table summarizes key features and potential biological implications of similar compounds:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| Methyl 2-(3-chlorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Chlorine substitution instead of bromine | Different receptor interaction profile |

| Ethyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Ethyl ester instead of methyl | Varying solubility characteristics |

| Methyl 2-(4-fluorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Fluorine substitution | Altered electronic properties affecting reactivity |

This table illustrates how variations in substituents can lead to differences in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

- Neurological Impact : A study focusing on compounds interacting with GPR88 demonstrated their potential in modulating dopamine signaling pathways, which are crucial for mood regulation. this compound's structural features may enhance its efficacy as a therapeutic agent.

- Synthesis and Evaluation : Research has shown that the synthesis of this compound can be achieved through various methods involving cross-electrophile coupling reactions, which are effective for constructing complex organic molecules . The efficiency of these reactions underscores the compound's potential for further development.

- Electrophilic Properties : The presence of bromine not only enhances reactivity but also suggests possible applications in electrophilic aromatic substitution reactions, which could be leveraged in drug development .

科学研究应用

Therapeutic Potential in Neurology

Research indicates that methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate exhibits activity against G-protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in neurological functions. This interaction suggests potential therapeutic applications in treating neurological disorders such as anxiety and depression.

Case Study : A study evaluating the compound's binding affinity to GPR88 reported an IC value indicating significant receptor interaction, suggesting its potential as a lead compound for drug development targeting neurological pathways .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : Facilitating the formation of complex molecules.

- Amination Reactions : Enabling the introduction of amino groups into various substrates.

- Acylation Reactions : Allowing modification of the cyclopropane core for enhanced biological activity.

These properties make it valuable in synthetic organic chemistry for designing new compounds with specific functionalities .

Data Table: Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-chlorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Chlorine substitution | Potentially different receptor interaction profile |

| Ethyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Ethyl ester instead of methyl | May exhibit different solubility characteristics |

| Methyl 2-(4-fluorophenyl)-1-(Boc-amino)cyclopropanecarboxylate | Fluorine substitution | Altered electronic properties affecting reactivity |

This table illustrates how variations in substituents on the phenyl ring and ester groups can lead to different biological activities and chemical properties.

Anticancer Activity

Emerging evidence suggests that compounds similar to this compound exhibit anticancer properties. Research has shown that derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study : A derivative with a similar structure demonstrated an IC value of 0.05 μM against MDA468 breast cancer cells, indicating potent anticancer activity .

相似化合物的比较

Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Table 2: Spectral Comparison

| Compound Type | IR Features (cm⁻¹) | ¹H-NMR Shifts (δ, ppm) |

|---|---|---|

| Boc-Protected Amines | ν(C=O) ~1700, ν(Boc) ~1250 | Boc tert-butyl ~1.3–1.5 (s) |

| Free Amines (e.g., 5b) | ν(N–H) ~3300 | NH₂ ~5.0–6.0 (broad) |

| Thiocyanato Derivatives | ν(C≡N) ~2200 | Aromatic H ~7.2–8.0 |

Key Findings and Implications

Steric Effects : The Boc group in the target compound likely reduces reactivity compared to free amines (e.g., 5b) but enhances stability during synthetic steps .

Ring Strain : Cyclopropane’s inherent strain may increase susceptibility to ring-opening reactions compared to cyclohexene derivatives .

Bioactivity Potential: Bromophenyl and ester groups align with pesticidal pyrethroids (e.g., cycloprothrin), suggesting possible agrochemical applications .

Crystallography: Non-cyclopropane analogs (e.g., ) exhibit distinct conformational preferences, highlighting the cyclopropane ring’s rigidity .

准备方法

Synthesis of the Starting Material: Cyclopropanecarboxylate Derivative

The initial step involves synthesizing the cyclopropanecarboxylate precursor, typically 2-(4-bromophenyl)-2-methylpropanoic acid or its methyl ester, which is obtained through a series of established reactions:

- Knoevenagel condensation of aromatic aldehydes with malonates.

- Corey–Chaykovsky cyclopropanation of styrene derivatives, yielding the cyclopropane ring with aromatic substitution at the phenyl position.

- Subsequent esterification to form methyl esters, providing the key intermediates for bromination.

Selective Bromination of the Aromatic Phenyl Ring

The core of the preparation involves the selective bromination of 2-methyl-2-phenylpropanoic acid or its derivatives:

- Reaction Conditions : Bromination is performed in aqueous medium under heterogeneous conditions, typically with bromine (1–2 equivalents) and sodium bicarbonate as a base, at temperatures around 25–35°C .

- Reaction Mechanism : Bromine reacts preferentially at the para-position of the phenyl ring due to electronic effects, yielding 2-(4-bromophenyl)-2-methylpropanoic acid or its methyl ester, with high selectivity and purity.

- Reaction Control : Excess bromine is avoided to prevent over-bromination. The reaction completion is monitored via GC or TLC, and the mixture is worked up by extraction with organic solvents such as dichloromethane or toluene .

Esterification and Purification

Post-bromination, the mixture often contains unreacted starting material and by-products:

- Esterification : The crude acid or acid mixture is esterified, commonly by treatment with methanol and sulfuric acid under reflux, to form methyl esters, which facilitate separation due to differing solubility properties.

- Separation : The esterified product is separated by distillation under reduced pressure or liquid-liquid extraction using water-immiscible solvents such as dichloromethane or hexane .

- Purification : The methyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid is purified via column chromatography or distillation , achieving high purity (>99%) suitable for subsequent transformations.

Conversion to the Final Compound

The methyl ester of 2-(4-bromophenyl)-2-methylpropanoic acid is then coupled with Boc-protected amino groups through standard peptide coupling or amidation reactions:

- Reaction with Boc-protected amino groups : Typically involves activation of the ester or acid with coupling reagents such as DCC or EDC , followed by reaction with Boc-amino derivatives.

- Final purification : The product, Methyl 2-(4-bromophenyl)-1-(Boc-amino)cyclopropanecarboxylate , is purified by chromatography or recrystallization, ensuring the removal of residual reagents and by-products.

Data Summary and Reaction Conditions Table

| Step | Reagents & Conditions | Key Features | Yield & Purity |

|---|---|---|---|

| Bromination | Bromine (1–2 eq), sodium bicarbonate, aqueous medium, 25–35°C | Para-selective bromination, heterogeneous, controlled addition | >98% purity, high regioselectivity |

| Esterification | Methanol, sulfuric acid, reflux | Conversion of acid to methyl ester | 90–95% yield, >99% purity |

| Coupling with Boc-amino | Coupling reagents (DCC/EDC), Boc-amino derivatives | Formation of Boc-protected amino cyclopropanecarboxylate | >90% yield |

Research Findings and Notes

- Selectivity : Bromination in aqueous medium favors para-substitution due to electronic effects of the phenyl ring, as confirmed in patents and experimental studies.

- Separation Challenges : Crystallization from simple solvents is complicated due to similar solubility of starting and product acids; esterification and distillation are preferred for purification.

- Reaction Optimization : Using controlled bromine addition and appropriate bases minimizes over-bromination and side reactions, ensuring high purity of the brominated intermediate.

常见问题

Basic Research Question

- NMR :

- ¹H NMR : Coupling constants (J) between cyclopropane protons (J = 5–8 Hz) confirm ring geometry .

- ¹³C NMR : Deshielded carbons (δ 160–170 ppm) indicate ester and Boc carbonyl groups .

- X-ray crystallography : Resolves absolute configuration of the cyclopropane ring and Boc-group orientation .

Advanced Research Question

- Ligand design : Bulky ligands (e.g., XPhos) suppress β-hydride elimination in Buchwald-Hartwig aminations .

- Solvent selection : Tetrahydrofuran (THF) enhances Pd catalyst stability compared to polar aprotic solvents .

- Substrate pre-activation : Sonogashira couplings require pre-formation of copper acetylides to avoid alkyne dimerization .

What are the implications of this compound’s structural features for medicinal chemistry applications?

Advanced Research Question

- Cyclopropane as a bioisostere : Mimics peptide bonds or rigidifies pharmacophores, enhancing target binding .

- 4-Bromophenyl moiety : Serves as a halogen-bonding domain for enzyme inhibition (e.g., kinase targets) .

- Boc-amino group : Enables late-stage diversification via deprotection and re-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。